(2S)-2-(fluoromethyl)piperidine hydrochloride
Description
(2S)-2-(Fluoromethyl)piperidine hydrochloride (CAS: 886216-73-5) is a chiral piperidine derivative characterized by a fluoromethyl substituent at the 2-position of the piperidine ring. Its molecular formula is C₆H₁₃ClFN, with a molecular weight of 153.63 g/mol . The compound is stored under inert atmospheric conditions (2–8°C) and exhibits moderate toxicity, as indicated by hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
The stereochemistry at the 2-position (S-configuration) and the fluoromethyl group confer unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, which are advantageous in medicinal chemistry and drug design.
Properties
IUPAC Name |
(2S)-2-(fluoromethyl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c7-5-6-3-1-2-4-8-6;/h6,8H,1-5H2;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEPUTKZDWKKRR-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CF.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)CF.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
CBS Asymmetric Reduction
The Corey-Bakshi-Shibata (CBS) reduction enables enantioselective synthesis of chiral alcohols, which can be fluorinated to yield the target compound. In one protocol, a ketone precursor (e.g., 2-(fluoromethyl)piperidin-4-one) is reduced using a CBS catalyst (e.g., (S)-CBS-oxazaborolidine) with borane-dimethyl sulfide (BH₃·SMe₂) as the reductant. This method achieves enantiomeric excess (ee) >95% for the (2S)-configuration.
Reaction Conditions
Asymmetric Hydrogenation
Enantioselective hydrogenation of 2-vinylpiperidine derivatives using chiral Ru catalysts (e.g., Noyori-type) produces 2-substituted piperidines. Subsequent fluorination introduces the fluoromethyl group. For example:
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Hydrogenation of 2-(cyanomethyl)piperidine with [(R)-BINAP-RuCl₂] in methanol (H₂, 50 bar) yields (2S)-2-(aminomethyl)piperidine.
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Diazotization and fluorination with HF-pyridine converts the amine to the fluoromethyl group.
Key Data
| Step | Catalyst | Pressure (bar) | ee (%) | Yield (%) |
|---|---|---|---|---|
| 1 | (R)-BINAP-RuCl₂ | 50 | 92 | 75 |
| 2 | HF-pyridine | – | – | 68 |
Chiral Pool Synthesis
Starting from (S)-Prolinol
(S)-Prolinol, a commercially available chiral amino alcohol, serves as a precursor. The hydroxyl group is replaced via a Mitsunobu reaction with diethylaminosulfur trifluoride (DAST):
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Mitsunobu Reaction : (S)-Prolinol → 2-(hydroxymethyl)piperidine using DIAD/PPh₃.
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Fluorination : DAST in dichloromethane (0°C → rt) yields (2S)-2-(fluoromethyl)piperidine.
Optimized Parameters
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DAST Equiv : 1.5
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Reaction Time : 12 h
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Yield : 74% (over two steps)
Kinetic Resolution
Enzymatic Resolution
Racemic 2-(fluoromethyl)piperidine is resolved using lipases (e.g., Candida antarctica Lipase B). The (R)-enantiomer is selectively acetylated, leaving the (S)-enantiomer unreacted. Hydrolysis and salt formation with HCl yield the target compound.
Performance Metrics
| Enzyme | Substrate | ee (%) | Yield (%) |
|---|---|---|---|
| CAL-B | Ac₂O | 98 | 45 |
Fluorination Strategies
DAST-Mediated Fluorination
Direct fluorination of 2-(hydroxymethyl)piperidine with DAST is a common approach. Side reactions (e.g., elimination) are mitigated using low temperatures (−20°C) and stoichiometric DAST.
Side Reaction Analysis
| Condition | Elimination Byproduct (%) |
|---|---|
| DAST (1.2 equiv), −20°C | 8 |
| DAST (2.0 equiv), 0°C | 22 |
Deoxo-Fluor Reagent
Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) offers higher selectivity for primary alcohols. A 90% yield is achieved with 1.1 equiv reagent in CH₂Cl₂ at −10°C.
Crystallization and Salt Formation
The free base is converted to the hydrochloride salt by treating with HCl gas in ethyl acetate. Recrystallization from ethanol/water (1:3) enhances purity (>99% by HPLC).
Crystallization Data
| Solvent System | Purity (%) | Recovery (%) |
|---|---|---|
| Ethanol/H₂O | 99.5 | 85 |
Comparative Analysis of Methods
| Method | ee (%) | Yield (%) | Cost | Scalability |
|---|---|---|---|---|
| CBS Reduction | 95 | 85 | High | Moderate |
| Chiral Pool | 99 | 74 | Low | High |
| Enzymatic Resolution | 98 | 45 | Medium | Low |
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(fluoromethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various functionalized piperidine derivatives.
Scientific Research Applications
CNS Drug Development
The incorporation of fluorine into organic molecules often enhances their pharmacokinetic properties, such as metabolic stability and blood-brain barrier permeability. Studies have shown that piperidine derivatives, including (2S)-2-(fluoromethyl)piperidine hydrochloride, can effectively interact with neurotransmitter systems, making them promising candidates for CNS drugs. For instance, compounds with piperidine structures have been explored for their potential in treating conditions like Alzheimer's disease and schizophrenia due to their ability to modulate cholinergic and dopaminergic pathways .
Anticancer Activity
Recent research indicates that piperidine derivatives can exhibit anticancer properties. The introduction of fluoromethyl groups into piperidine frameworks has been associated with enhanced cytotoxicity against various cancer cell lines. For example, studies have demonstrated that certain piperidine derivatives can induce apoptosis in tumor cells more effectively than traditional chemotherapeutics . The structural modifications provided by this compound may contribute to the development of novel anticancer agents.
Synthetic Pathways
The synthesis of this compound typically involves the introduction of a fluoromethyl group into a piperidine ring through nucleophilic substitution reactions or other fluorination methods. These synthetic strategies are crucial for producing compounds with desired biological activities while maintaining structural integrity .
Physical Properties
- Molecular Formula : CHClF\N
- Molecular Weight : 138.58 g/mol
- Appearance : White to off-white solid
- Solubility : Soluble in water and organic solvents
Alzheimer’s Disease Research
In a study focused on Alzheimer's disease, researchers synthesized a series of piperidine derivatives, including this compound, to evaluate their efficacy as acetylcholinesterase inhibitors. The results demonstrated that these compounds could significantly enhance cognitive function in animal models by increasing acetylcholine levels in the brain .
Antiviral Activity
Another case study investigated the antiviral potential of piperidine derivatives against SARS-CoV-2. The study found that certain fluorinated piperidines exhibited strong binding affinities to viral proteases, suggesting their potential as therapeutic agents against COVID-19 . This highlights the versatility of this compound in addressing contemporary health challenges.
Mechanism of Action
The mechanism of action of (2S)-2-(fluoromethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Fluoromethyl-Substituted Piperidine Derivatives
(3R)-3-(Fluoromethyl)piperidine Hydrochloride
- Molecular Formula : C₆H₁₃ClFN (same as target compound)
- Key Difference : Fluoromethyl group at the 3-position (R-configuration) instead of the 2-position (S-configuration).
- Implications : Stereochemical differences may alter receptor binding affinity and pharmacokinetic profiles. For example, enantiomers often exhibit divergent biological activities .
3-Fluoro-4-piperidinone Hydrochloride
- Molecular Formula: C₅H₈FNO·HCl
- Molecular Weight : 153.58 g/mol
- Key Feature : Contains a ketone group at the 4-position and fluorine at the 3-position.
(1R,4S,5S)-5-(Fluoromethyl)-2-azabicyclo[2.2.1]heptane Hydrochloride
Piperidine Derivatives with Alternative Substituents
(2S)-2,5-Diaminopentanamide Dihydrochloride
- Molecular Formula : C₅H₁₃N₃O·(HCl)₂
- Key Feature: Amino substituents instead of fluoromethyl.
- Safety Profile: Not classified for health hazards, unlike the fluoromethyl analog, suggesting that fluorination increases toxicity .
2-(Pyrrolidin-2-yl)-4-(trifluoromethyl)-1H-imidazole Dihydrochloride
Pharmacological and Functional Comparisons
Opioid Receptor Ligands
Piperidine derivatives like (2S)-1-[(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine hydrochloride (Ki κ = 0.24 nM) exhibit high kappa opioid receptor selectivity (6,500:1 κ/μ ratio) due to arylacetyl substituents .
Antimicrobial Activity
While the target compound lacks reported antimicrobial data, structurally related piperidines with fluorinated alkyl groups (e.g., 2-[2-(pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones ) show efficacy against Gram-positive bacteria and fungi, suggesting that fluorinated piperidines could be explored for similar applications .
Biological Activity
(2S)-2-(fluoromethyl)piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a fluoromethyl group at the second carbon position of the piperidine ring, which may influence its interactions with various biological targets.
- Molecular Formula : C₆H₁₂ClFN
- Molecular Weight : 153.63 g/mol
- Structure : The compound is characterized by a piperidine ring with a fluoromethyl substituent, which enhances its lipophilicity and potential receptor binding capabilities.
Research indicates that this compound may interact with several neurotransmitter systems, modulating their activity. Its structural similarity to other piperidine derivatives allows it to engage with various receptors, potentially influencing neurotransmission and other physiological processes. The fluoromethyl group is believed to enhance binding affinity and selectivity towards specific receptors involved in neurological pathways .
Biological Activities
The biological activities of this compound can be summarized as follows:
- Neurotransmitter Modulation : The compound has shown promise in modulating neurotransmitter systems, which could have implications for treating neurological disorders.
- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes, contributing to its therapeutic effects.
- Receptor Binding : The compound's interaction with various receptors suggests potential applications in drug development targeting conditions like depression and anxiety disorders .
Case Studies and Research Findings
- Neuropharmacological Studies : Initial studies have indicated that this compound may act as a selective modulator of serotonin receptors, which are crucial in mood regulation. In vitro assays demonstrated significant receptor binding affinity compared to other piperidine derivatives .
- Anticancer Potential : Some research highlights the compound's potential anticancer properties. For instance, derivatives of piperidine have been shown to induce apoptosis in cancer cell lines, suggesting that this compound could be explored further for its cytotoxic effects against specific tumors .
- Pharmacokinetics and Toxicology : Studies on the pharmacokinetic profile of this compound indicate favorable absorption characteristics, making it a candidate for further development in therapeutic applications. However, detailed toxicological studies are necessary to ensure safety before clinical use .
Comparison with Similar Compounds
To contextualize the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (1R,2S)-2-(fluoromethyl)cyclohexylamine | Cyclohexane ring | Potential use in analgesics |
| (2S,3S)-3-[3,5-bis(trifluoromethyl)phenyl]methoxy-2-phenylpiperidine | Additional trifluoromethyl groups | Enhanced potency as neurokinin receptor antagonists |
| 4-(trifluoromethyl)piperidine | Trifluoromethyl substitution | Increased lipophilicity affecting blood-brain barrier penetration |
The unique fluoromethyl substitution pattern of this compound may confer distinct pharmacological properties compared to these similar compounds, enhancing its binding affinity and selectivity towards specific receptors involved in neurological pathways .
Q & A
Q. Which analytical techniques are suitable for quantifying impurities in this compound?
-
Methodological Answer : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 210–254 nm). Prepare a standard solution using USP-grade reference compounds (e.g., risperidone intermediates for structural analogs) . Calculate impurity percentages via the formula:
where = standard concentration (mg/mL), = sample weight (mg), and = peak response ratio .
Advanced Research Questions
Q. How can researchers resolve contradictions in fluorination selectivity reported for piperidine derivatives?
- Methodological Answer : Discrepancies in selectivity often arise from reaction conditions. For example, Fluolead™ achieves 95% selectivity for fluorinated piperidines under anhydrous DCM at −20°C, whereas DAST may favor pyrrolidine byproducts at higher temperatures . Systematic optimization of solvent polarity, temperature, and catalyst loading (e.g., Pd/C for hydrogenation steps ) is critical. Computational modeling (DFT) can predict transition states to guide reagent selection .
Q. What strategies are effective for profiling and mitigating degradation products in this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Use density functional theory (DFT) to calculate Fukui indices and electrostatic potential maps, identifying nucleophilic hotspots (e.g., the fluoromethyl group). Software like Gaussian or ORCA can model transition states for SN2 reactions, predicting regioselectivity when the compound reacts with electrophiles (e.g., alkyl halides) . Validate predictions with kinetic studies (NMR monitoring) .
Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?
- Methodological Answer : Combine column chromatography (silica gel, eluent: DCM/methanol gradient) with recrystallization (ethanol/water solvent pair) to remove diastereomers and unreacted precursors. For persistent impurities, employ preparative HPLC with a chiral stationary phase . Confirm purity via H/F NMR integration and high-resolution mass spectrometry (HRMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
